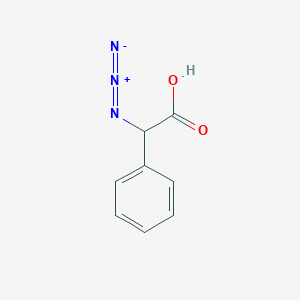

2-Azido-2-phenylacetic acid

Description

Significance of Azido (B1232118) Functionalities in Chemical Transformations

The azido group (–N₃) is a compact, high-energy functional group with a diverse and extensive role in organic chemistry. nih.gov Despite their high energy, azides are stable under a variety of reaction conditions, including acidic and basic environments, making them suitable for multi-step syntheses. baseclick.eu Their utility stems from their ability to participate in a wide array of chemical transformations.

One of the most prominent applications of organic azides is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. sigmaaldrich.comwikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. baseclick.eu The azide (B81097) group can also be readily reduced to a primary amine using methods like the Staudinger ligation or catalytic hydrogenation. sigmaaldrich.comwikipedia.org This makes azides effective protecting groups for amines during synthesis. sigmaaldrich.com Furthermore, azides can serve as precursors to highly reactive nitrenes upon thermal or photochemical activation, which can then undergo various insertion and rearrangement reactions. baseclick.euresearchgate.net The ability to be easily introduced into molecules and then transformed into other valuable functional groups underscores the significance of azides in modern organic synthesis, including in the development of pharmaceuticals and advanced materials. baseclick.eusigmaaldrich.com

Overview of Phenylacetic Acid Derivatives in Synthetic Chemistry

Phenylacetic acid and its derivatives are a class of organic compounds that serve as crucial intermediates and building blocks in a wide range of synthetic applications. mdpi.comresearchgate.net Their structural motif is present in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net For instance, phenylacetic acid itself is a known plant auxin and is a precursor in the industrial production of penicillin G and the anti-inflammatory drug diclofenac. wikipedia.org

The synthetic versatility of phenylacetic acid derivatives arises from the reactivity of both the phenyl ring and the carboxylic acid group. The aromatic ring can undergo various electrophilic substitution reactions, while the carboxylic acid functionality can be readily converted into esters, amides, acid chlorides, and other derivatives. mdpi.comresearchgate.net This allows for extensive molecular modifications and the synthesis of diverse compound libraries. mdpi.com Recent research has focused on developing new methods for the synthesis of phenylacetic acid derivatives, including metal-free catalytic regioselective oxidation of vinylarenes. rsc.org The development of novel phenylacetic acid derivatives continues to be an active area of research, with applications in drug discovery and materials science. mdpi.comnih.gov

Structural Features and Stereochemical Properties of 2-Azido-2-phenylacetic Acid as a Chiral Building Block

This compound possesses a unique combination of structural features that make it a highly valuable chiral building block in asymmetric synthesis. The molecule contains a stereogenic center at the α-carbon, the carbon atom adjacent to the carboxylic acid, to which both the azide and the phenyl group are attached. ontosight.ainih.gov This chirality is a critical feature, as the stereochemistry of a molecule often dictates its biological activity.

The presence of both an azide and a carboxylic acid group on the same chiral scaffold allows for orthogonal chemical modifications. The carboxylic acid can be activated, for example, by conversion to an acyl chloride, for nucleophilic substitution reactions, while the azide group remains available for cycloaddition reactions or reduction to an amine. ontosight.ai The synthesis of enantiomerically pure forms of this compound, such as (R)-2-azido-2-phenylacetic acid and (S)-2-azido-2-phenylacetic acid, is crucial for its application in the synthesis of stereochemically defined target molecules. ontosight.ainih.gov The ability to introduce a chiral α-amino acid precursor with a protected amino group (the azide) makes this compound particularly useful in the synthesis of peptides, peptidomimetics, and other complex nitrogen-containing natural products. ontosight.aipitt.edu

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | nih.gov |

| Molecular Weight | 177.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 29289-35-8 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-azido-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUICXMXDTICQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403991 | |

| Record name | 2-azido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29289-35-8, 3380-95-8 | |

| Record name | α-Azidobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29289-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC59240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-azido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido 2 Phenylacetic Acid and Its Derivatives

Precursor Synthesis Strategies for α-Substituted Phenylacetic Acids

The primary precursors for the synthesis of 2-azido-2-phenylacetic acid are α-halo-substituted phenylacetic acids. The introduction of a halogen atom at the α-position provides a suitable leaving group for the subsequent nucleophilic substitution with an azide (B81097) source.

Halogenation at the α-Position of Phenylacetic Acid

A well-established method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction typically involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). The reaction proceeds through the formation of an acyl halide, which then enolizes, allowing for halogenation at the α-carbon.

An efficient alternative for the α-chlorination of phenylacetic acid and its analogues involves the use of trichloroisocyanuric acid (TCCA) in the presence of catalytic phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. This method has been shown to provide high yields of the desired α-chlorophenylacetic acids, particularly for substrates with electron-withdrawing or weakly electron-donating groups at the para position rsc.org.

The general reaction conditions for this method are as follows:

| Reactant/Catalyst | Stoichiometry (per mole of phenylacetic acid) |

| Phenylacetic acid | 1.0 mol |

| PCl₃ | 0.1 - 0.2 mol |

| TCCA | 0.5 - 0.6 mol |

The reaction is typically mixed at room temperature and then heated for a short period to achieve high conversion rsc.org.

Another approach for α-bromination utilizes N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). This reaction is typically carried out in a non-polar solvent like carbon tetrachloride.

Electrochemical Routes to α-Haloarylacetic Acids

Electrochemical methods offer an alternative pathway for the synthesis of α-haloarylacetic acids. One such method is the electrochemical carboxylation of α,α-dichloroarylmethane derivatives. This process involves the reduction of the dichloro compound in the presence of carbon dioxide to selectively form the corresponding α-chloroarylacetic acid mdpi.com. While this is an indirect method starting from a different precursor, it highlights the utility of electrochemistry in accessing these important intermediates. This electrocarboxylation has been shown to produce various α-chloroarylacetic acid derivatives with good selectivity, avoiding the formation of non-chlorinated or dicarboxylic acid byproducts mdpi.com.

Alternative Routes for α-Functionalization of Phenylacetic Acid Derivatives

Beyond halogenation, other methods exist for the functionalization of the α-position of phenylacetic acid derivatives. One notable example is the direct, highly enantioselective alkylation of arylacetic acids. This method utilizes a chiral lithium amide as a stereodirecting reagent, allowing for the introduction of various alkyl groups at the α-position with high enantioselectivity nih.gov. This approach bypasses the need for halogenated intermediates and provides a direct route to chiral α-substituted phenylacetic acids. The reaction is operationally simple and the chiral auxiliary can often be recovered nih.gov.

Another strategy involves the transition metal-catalyzed C-H activation of the phenyl ring. For instance, an auxiliary-free meta-C-H arylation of phenylacetic acids has been developed using a transient mediator and a specific ligand. This allows for the introduction of aryl groups at the meta-position of the phenyl ring, demonstrating an alternative functionalization pathway that does not involve the α-carbon directly but expands the diversity of substituted phenylacetic acid derivatives nih.gov.

Azidation Reactions for the Introduction of the Azido (B1232118) Group

Once the α-halo phenylacetic acid precursor has been synthesized, the azido group is typically introduced through a nucleophilic substitution reaction.

Nucleophilic Substitution of α-Halo Precursors with Azide Sources

The most common method for the synthesis of this compound is the nucleophilic substitution of an α-halophenylacetic acid, such as 2-bromo-2-phenylacetic acid, with an azide salt. Sodium azide (NaN₃) is a widely used and effective source of the azide nucleophile for this transformation. The reaction is a classic Sₙ2 displacement where the azide ion attacks the electrophilic α-carbon, displacing the halide leaving group.

Investigation of Steric and Electronic Influences on Azide Substitution

The substitution of a leaving group at the α-carbon of a 2-phenylacetic acid derivative by an azide ion typically proceeds via an SN2 mechanism. The rate and success of this reaction are significantly influenced by both steric and electronic factors.

Steric Effects: The presence of bulky substituents on the phenyl ring or ester groups can hinder the backside attack of the azide nucleophile, slowing down the reaction rate. For instance, ortho-substituents on the phenyl ring can create significant steric hindrance around the benzylic reaction center. This steric congestion raises the energy of the trigonal bipyramidal transition state, thereby increasing the activation energy and decreasing the reaction rate.

Electronic Effects: The electronic nature of substituents on the phenyl ring plays a crucial role. Electron-withdrawing groups (e.g., nitro, cyano) can stabilize the transition state of SN2 reactions at the benzylic position, although this effect is generally less pronounced than in SN1 reactions. Conversely, electron-donating groups (e.g., methoxy, methyl) can destabilize the SN2 transition state. In the context of related amidation reactions of phenylacetic acid derivatives, it has been observed that electron-donating groups on the phenyl ring can lead to higher yields, while strong electron-withdrawing groups result in moderate yields nih.gov. The position of the substituent also matters, with para- and meta-substituents having a more predictable electronic influence compared to ortho-substituents, which also exert steric effects nih.gov.

A common precursor for azide substitution is 2-bromo-2-phenylacetic acid. Its synthesis can be achieved by the bromination of phenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a suitable solvent such as carbon tetrachloride, affording the product in high yield chemicalbook.comchemicalbook.com. Subsequent reaction with an azide source, like sodium azide, would yield this compound.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| Phenylacetic acid | NBS, AIBN | CCl₄, 77°C, 2 h | 2-Bromo-2-phenylacetic acid | 95% | chemicalbook.comchemicalbook.com |

| 2-Bromo-2-phenylacetic acid | Sodium Azide | DMF | This compound | (Not specified) | Inferred |

Diazotization Approaches for Azido Group Introduction

Diazotization of the corresponding α-amino acid, 2-amino-2-phenylacetic acid (phenylglycine), provides a direct route to this compound. This reaction involves the treatment of the primary amine with a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong acid organic-chemistry.org. The resulting diazonium salt is highly unstable for aliphatic amines and readily decomposes organic-chemistry.org.

While this method is conceptually straightforward, the instability of the diazonium intermediate requires carefully controlled, low-temperature conditions. The low enantioselectivity observed in the diazotization of (S)-phenylglycine in some contexts suggests that a competitive mechanism through a phenyl-stabilized carbocation may also be at play nih.gov.

| Starting Material | Reagents | Key Intermediate | Product | Stereochemical Outcome | Reference |

| 2-Amino-2-phenylacetic acid | NaNO₂, Strong Acid, NaN₃ | α-Lactone | This compound | Retention | nih.gov |

Advanced Azide-Functionalization Methodologies (e.g., Triflyl Azide Mediated)

More advanced and often milder methods for converting primary amines to azides involve diazo-transfer reactions. These methods offer an alternative to classical diazotization and are particularly useful for sensitive substrates like amino acids and peptides.

Trifluoromethanesulfonyl azide (TfN₃) has been utilized as a potent diazo-transfer reagent for converting α-amino acids to their corresponding α-azido derivatives. The reaction is typically carried out in an aqueous basic solution to deprotonate the amino acid, which then reacts with triflyl azide . A drawback of this reagent is its potential for forming triflylamide byproducts that can be difficult to separate metu.edu.tr.

A significant advancement in this area is the development of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) as a safer and more convenient diazo-transfer reagent organic-chemistry.orgorganic-chemistry.orgnih.gov. This crystalline, shelf-stable reagent can be prepared on a large scale from inexpensive materials and matches the efficacy of triflyl azide organic-chemistry.orgnih.gov. The reaction is often catalyzed by metal ions like copper(II) and can be performed under mild conditions, including in aqueous media, making it highly suitable for amino acid substrates metu.edu.trwikipedia.org. The general procedure involves stirring the amino acid with the diazo-transfer reagent in the presence of a base and a metal catalyst metu.edu.tr.

| Diazo-Transfer Reagent | Substrate | Conditions | Advantage | Disadvantage | Reference |

| Triflyl Azide (TfN₃) | α-Amino Acid | Aqueous NaOH, CH₂Cl₂ | Potent reagent | Formation of triflylamide byproduct | metu.edu.tr |

| Imidazole-1-sulfonyl azide HCl | α-Amino Acid | Base (e.g., K₂CO₃), Cu(II) catalyst | Safer, stable, crystalline reagent | May require metal catalyst | metu.edu.trorganic-chemistry.orgnih.gov |

Derivatization Strategies of this compound

The carboxylic acid functionality of this compound allows for a wide range of derivatization reactions, enabling its incorporation into more complex molecules.

Synthesis of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides)

Activation of the carboxylic acid group is a common first step for subsequent reactions like esterification and amidation. The most common activated derivative is the acid chloride. 2-Azido-2-phenylacetyl chloride can be synthesized by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂). The reaction typically involves heating the mixture under reflux, followed by removal of excess thionyl chloride under reduced pressure.

Esterification and Amidation Reactions for Advanced Intermediates

Esterification: The formation of esters from this compound can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic approach. This is an equilibrium-driven process, often requiring a large excess of the alcohol or removal of water to achieve high yields.

Amidation: The synthesis of amides from this compound is a key transformation. This can be accomplished by first converting the acid to its more reactive acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation methods using coupling agents can be employed. Research has demonstrated the synthesis of amides such as 2-azido-N-phenylacetamide and 2-azido-N-(2,6-dimethylphenyl)acetamide, showcasing the utility of this reaction bohrium.comresearchgate.netiucr.org. The yields of direct amidation reactions are influenced by steric and electronic factors on both the phenylacetic acid and amine components nih.govresearchgate.net.

| Derivative Type | Reagents | General Conditions | Product | Reference |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Reflux | 2-Azido-2-phenylacetyl chloride | Inferred |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | 2-Azido-2-phenylacetate ester | General Method |

| Amide | 1. SOCl₂ 2. Amine | 1. Reflux 2. Base, Aprotic Solvent | 2-Azido-2-phenylacetamide | bohrium.comresearchgate.netiucr.org |

Formation of Methyl 2-Azido-2-phenylacetate and Related Esters

The synthesis of methyl 2-azido-2-phenylacetate, a key ester derivative, can be accomplished via standard esterification procedures. The most direct method is the Fischer esterification of this compound with methanol (B129727) in the presence of an acid catalyst.

Alternatively, α-azido esters can be prepared through stereoselective methods. One such approach is the Matteson homologation of boronic esters. This involves the reaction of a chiral boronic ester with a carbenoid, followed by nucleophilic displacement of a resulting α-chloro intermediate with sodium azide in a solvent like DMF. This method provides access to α-azido boronic esters which can be further transformed, offering high diastereoselectivity uni-saarland.de.

Another route to α-azido esters starts from the corresponding α-bromo or α-chloro ester. For example, methyl azidoacetate is commonly synthesized by reacting methyl bromoacetate (B1195939) or chloroacetate (B1199739) with sodium azide orgsyn.org. By analogy, methyl 2-azido-2-phenylacetate could be synthesized from methyl 2-bromo-2-phenylacetate.

| Method | Starting Material | Key Reagents | Product | Key Features | Reference |

| Fischer Esterification | This compound | Methanol, H₂SO₄ | Methyl 2-azido-2-phenylacetate | Equilibrium-driven | General Method |

| Nucleophilic Substitution | Methyl 2-bromo-2-phenylacetate | Sodium Azide | Methyl 2-azido-2-phenylacetate | SN2 reaction | Inferred |

| Matteson Homologation | Chiral boronic ester | LiCHCl₂, NaN₃ | α-Azido boronic ester (precursor) | High stereoselectivity | uni-saarland.de |

Chemical Reactivity and Transformation Pathways of 2 Azido 2 Phenylacetic Acid

Reactivity of the Azido (B1232118) Moiety

The azido group (–N₃) is a compact, high-energy functional group that plays a central role in the reactivity of 2-azido-2-phenylacetic acid. Despite its energetic nature, it exhibits stability under a range of acidic and basic conditions, which makes it suitable for multi-step syntheses . The azido group's utility is derived from its ability to engage in a diverse set of chemical transformations .

The synthesis of this compound itself often involves a nucleophilic substitution reaction where a halide, typically bromide in 2-bromo-2-phenylacetic acid, is displaced by an azide (B81097) anion (from a source like sodium azide) vulcanchem.com. This reaction underscores the ability of the azide ion to act as a potent nucleophile. Conversely, the azido group in this compound can potentially be displaced by other nucleophiles under specific conditions, although this is less common due to the stability of the C-N bond and the favorability of other reaction pathways for the azide.

The stereochemistry of these substitution reactions is a critical aspect. For instance, investigations into nucleophilic substitutions at chiral centers have shown that these reactions often proceed with an inversion of configuration libretexts.org. This is a key consideration when synthesizing enantiomerically pure forms of this compound or when it is used as a chiral building block .

A significant transformation of the azido group is its reduction to a primary amine. This conversion is a cornerstone in organic synthesis, as azides can serve as effective protecting groups for amines . The reduction of this compound would yield the corresponding α-amino acid, phenylglycine. Several methods are available for this transformation:

Catalytic Hydrogenation: This is a common and efficient method for reducing azides to amines using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Staudinger Ligation: This reaction involves the use of a phosphine, such as triphenylphosphine (PPh₃), to reduce the azide to an amine. This method is known for its mild conditions and high chemoselectivity .

The ability to readily convert the azido group to an amine makes this compound a valuable precursor for the synthesis of peptides and other biologically active molecules.

The azido group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions, which are powerful methods for the construction of five-membered heterocyclic rings organic-chemistry.orgwikipedia.orgsphinxsai.com. This reactivity is a dominant feature of this compound's chemical profile.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (in this case, the azide) and a dipolarophile (typically an alkyne or alkene) to form a five-membered ring organic-chemistry.orgwikipedia.orgwikipedia.org. When this compound reacts with an alkyne, it forms a 1,2,3-triazole. The thermal, uncatalyzed version of this reaction often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) wikipedia.orgnih.gov. The reaction proceeds via a concerted, pericyclic mechanism organic-chemistry.orgsphinxsai.com.

A major advancement in the Huisgen cycloaddition is the use of a copper(I) catalyst, a reaction often referred to as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) wikipedia.orgnih.gov. This "click" reaction is characterized by its high efficiency, mild reaction conditions, and remarkable regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer wikipedia.orgnih.gov. The Cu(I) catalyst can be introduced directly (e.g., as CuI or CuBr) or generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate wikipedia.orgnih.gov.

This compound is a frequently used building block in CuAAC reactions for applications in bioconjugation, drug discovery, and materials science vulcanchem.comnih.gov. The reaction's tolerance of a wide range of functional groups makes it exceptionally versatile glenresearch.com.

Table 1: Representative CuAAC Reactions Utilizing this compound

| Alkyne Partner | Product Application | Yield (%) |

| Propargyl glycine | Peptide backbone modification | 95 |

| Phenylacetylene | Small-molecule libraries | 89 |

The data in this table is illustrative and based on typical yields for CuAAC reactions as reported in the literature vulcanchem.com.

Steric factors can influence the efficiency of cycloaddition reactions. In a bimolecular reaction, bulky groups near the reactive center can hinder the approach of the reaction partner, thereby slowing the reaction rate nih.gov. For this compound, the phenyl group attached to the same carbon as the azido moiety introduces a degree of steric bulk.

However, research on sterically hindered aryl azides has shown a counterintuitive phenomenon known as "steric acceleration" nih.gov. In some cases, steric hindrance can inhibit resonance between the azido group and an adjacent aromatic ring. This disruption of conjugation can actually increase the reactivity of the azide in catalyst-free 1,3-dipolar cycloadditions nih.gov. While this effect is more pronounced with substitution at the ortho positions of an aromatic ring directly attached to the azide, the steric environment created by the alpha-phenyl group in this compound is a crucial factor in its reactivity profile. The regioselectivity of the cycloaddition is also influenced by both electronic and steric effects organic-chemistry.org.

Staudinger Reaction and Related Transformations

The azide group at the α-carbon of this compound is readily susceptible to the Staudinger reaction. This reaction typically involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane (or aza-ylide) intermediate with the concomitant loss of nitrogen gas wikipedia.orgchem-station.com. This intermediate is a pivotal species that can lead to different products depending on the subsequent reaction conditions.

If the reaction is followed by an aqueous workup, the iminophosphorane is hydrolyzed to yield the corresponding primary amine, 2-amino-2-phenylacetic acid, and a phosphine oxide byproduct. This pathway, known as the Staudinger reduction, offers a mild and efficient method for converting the α-azido acid to its amino acid analogue wikipedia.org.

Alternatively, the highly nucleophilic nitrogen of the iminophosphorane can be trapped by an electrophile. A significant variation is the Staudinger ligation , a powerful tool in chemical biology for forming amide bonds. In a traceless Staudinger ligation, a phosphine containing a C-terminal phosphinothioester reacts with an N-terminal α-azido acid. The resulting iminophosphorane undergoes an intramolecular S- to N-acyl transfer, followed by hydrolysis, to form a stable amide bond without incorporating the phosphine into the final product organic-chemistry.orgresearchgate.net. Research on α-azido acids has shown that this ligation proceeds in nearly quantitative yields and, crucially, without detectable epimerization at the stereogenic α-carbon, thus preserving the stereochemical integrity of the molecule researchgate.net.

Another important transformation is the aza-Wittig reaction , where the iminophosphorane intermediate reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine chem-station.comwikipedia.org. This reaction can be performed intramolecularly if the molecule contains a suitable carbonyl group, providing a pathway to synthesize various nitrogen-containing heterocyclic compounds wikipedia.org. For instance, an ester derivative of this compound could potentially undergo a tandem Staudinger/aza-Wittig reaction to form cyclic structures like oxazolines nih.gov.

| Reaction Type | Reagent(s) | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Staudinger Reduction | 1. Phosphine (e.g., PPh₃) 2. H₂O | Iminophosphorane | 2-Amino-2-phenylacetic acid | wikipedia.org |

| Staudinger Ligation (Traceless) | Phosphinothioester | Iminophosphorane, Amidophosphonium salt | Amide-linked product | organic-chemistry.orgresearchgate.net |

| Aza-Wittig Reaction | 1. Phosphine 2. Carbonyl compound (R₂C=O) | Iminophosphorane | Imine | chem-station.comwikipedia.org |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a range of classical transformations, including condensation and coupling reactions to form esters and amides, as well as decarboxylation under specific conditions.

The synthesis of esters and amides from this compound typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or amine.

Esterification: Esters can be formed through Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst. However, to avoid harsh conditions that might affect the azido group, milder methods are often preferred. The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) allows for the efficient formation of esters at room temperature peptide.comresearchgate.net. Alternatively, solid acid catalysts like metal-exchanged montmorillonite nanoclays have been used for the esterification of phenylacetic acid, offering advantages in terms of reusability and environmental impact nih.gov.

Amide Formation: The formation of an amide bond is a critical reaction in many areas of chemistry. Direct thermal condensation of this compound with an amine is generally inefficient and requires high temperatures. Therefore, coupling reagents are almost always employed. A wide array of such reagents exists, including carbodiimides (DCC, EDC), phosphonium salts (BOP, PyBOP), and uronium salts (HATU, HBTU) peptide.comluxembourg-bio.com. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby promoting reaction with an amine to form the corresponding amide luxembourg-bio.comnih.gov. Nickel(II) chloride has also been reported as an effective catalyst for the direct amidation of phenylacetic acid derivatives nih.gov.

| Reagent Class | Examples | Application | Byproduct | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | Ester & Amide Formation | Urea derivative | peptide.comluxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | Amide Formation | Phosphine oxide derivative | luxembourg-bio.com |

| Uronium Salts | HATU, HBTU, TBTU | Amide Formation | Tetramethylurea | peptide.com |

The decarboxylation of carboxylic acids involves the removal of the carboxyl group and the release of carbon dioxide. While simple aliphatic acids are resistant to decarboxylation, the reaction is facilitated in substrates that can stabilize the resulting carbanion or radical intermediate masterorganicchemistry.com. For phenylacetic acid and its derivatives, several decarboxylation pathways are known.

Ketonic decarboxylation of phenylacetic acid can occur at high temperatures, often in the presence of catalysts, to produce ketones like dibenzyl ketone wikipedia.org. More recent methods focus on oxidative or radical-mediated decarboxylation under milder conditions. For instance, photoredox catalysis and electrochemical methods have been employed for the decarboxylative functionalization of aliphatic and arylacetic acids, proceeding through a radical intermediate acs.orgresearchgate.net. Oxidative photodecarboxylation of phenylacetic acid derivatives has been shown to yield corresponding carbonyl compounds nih.gov. Copper salts have also been demonstrated to facilitate the oxidative decarboxylation of phenylacetic acid under hydrothermal conditions nih.gov.

While specific studies on the decarboxylation of this compound are limited, the presence of the electron-withdrawing azide group at the α-position would likely influence the stability of any potential carbanionic or radical intermediates, thereby affecting the reaction conditions and pathways compared to unsubstituted phenylacetic acid. Decarboxylative azidation of aliphatic carboxylic acids is a known transformation, suggesting that the α-azido group's stability might be a critical factor in the reaction's feasibility acs.org.

Interplay of Azido and Carboxylic Acid Reactivity in Tandem Processes

The dual functionality of this compound allows for tandem or one-pot reactions where both the azido and carboxylic acid groups (or their derivatives) participate sequentially. A prime example is the tandem Staudinger/intramolecular aza-Wittig reaction .

In this process, the azide first reacts with a phosphine to generate an iminophosphorane. If the carboxylic acid functionality is first converted into an ester and the molecule contains another electrophilic site, such as an aldehyde or ketone, the iminophosphorane can react intramolecularly via an aza-Wittig reaction to form a nitrogen-containing heterocycle wikipedia.org. For example, an ester of a β-keto-α-azido acid could undergo this tandem reaction to produce highly functionalized cyclic compounds. One study demonstrated that azido esters can be treated with triphenylphosphine to generate oxazolines in good yields through a Staudinger/aza-Wittig cyclization nih.gov. This highlights a powerful strategy where the azide acts as a masked amine that is revealed in situ to participate in a subsequent cyclization step, driven by the reactivity of a derivative of the carboxylic acid group.

Mechanistic Investigations of Key Reactions Involving this compound

Mechanistic studies provide insight into the reaction pathways and intermediates that govern the transformations of this compound.

Staudinger Reaction Mechanism: The mechanism of the Staudinger reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group. This forms a linear phosphazide intermediate, which then undergoes an intramolecular rearrangement through a four-membered ring transition state to release dinitrogen (N₂) and form the iminophosphorane (aza-ylide) wikipedia.orgorganic-chemistry.org. In the subsequent hydrolysis step (Staudinger reduction), water attacks the phosphorus atom, leading to the formation of the amine and phosphine oxide wikipedia.org.

Aza-Wittig Reaction Mechanism: The aza-Wittig reaction is mechanistically analogous to the conventional Wittig reaction. The iminophosphorane generated from the Staudinger reaction acts as the nitrogen equivalent of a Wittig reagent. It undergoes a [2+2] cycloaddition with the carbonyl group of an aldehyde or ketone to form a four-membered oxazaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the final imine and triphenylphosphine oxide wikipedia.orgresearchgate.net. Computational studies support a tandem [2+2] cycloaddition-cycloreversion sequence researchgate.net.

Decarboxylation Mechanisms: The decarboxylation of phenylacetic acid derivatives can proceed through different mechanisms depending on the conditions. Under hydrothermal conditions, it is proposed that the undissociated acid decarboxylates via a ring-protonated zwitterionic intermediate, while the phenylacetate anion decarboxylates directly to a benzyl anion. In photoredox-catalyzed reactions, the mechanism involves a single-electron transfer (SET) from the carboxylate to an excited photocatalyst, followed by decarboxylation to form an α-amino radical, which can then be trapped nih.gov. The specific mechanism for this compound would depend on whether the reaction favors an anionic, cationic, or radical intermediate at the α-carbon.

Applications of 2 Azido 2 Phenylacetic Acid in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of 2-azido-2-phenylacetic acid and related α-azido acids as versatile synthetic building blocks stems from the distinct and complementary reactivity of its functional groups. The azide (B81097) moiety is an atom-efficient and sterically small functional group that is easy to install and serves as a stable masked version of a primary amine. rsc.orgwikipedia.org This azide group is compatible with a wide range of reaction conditions, including many protecting group manipulations, which makes it highly valuable in multi-step syntheses. rsc.orgwikipedia.org

The azide can be selectively reduced to a primary amine under mild conditions, such as treatment with phosphines (the Staudinger reaction) or dithiothreitol (B142953) (DTT). wikipedia.org This transformation unmasks the amine functionality at a desired point in a synthetic sequence, allowing for further elaboration. Furthermore, the azide group can participate in various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings. wikipedia.org This dual reactivity allows α-azido acids to be employed in the synthesis of complex molecules, including azoles and intricately functionalized peptides. rsc.org The combination of a reactive carboxylic acid and a versatile azide group on a single chiral center makes this compound a powerful synthon for creating molecular complexity.

Applications in the Construction of Complex Organic Architectures

This compound serves as a valuable precursor in the synthesis of important heterocyclic structures like oxazolines. mdpi.com 2-Oxazolines are prevalent moieties in natural products, pharmaceuticals, and are used as ligands in asymmetric catalysis. mdpi.comnih.gov The most common route to oxazoline (B21484) synthesis involves the dehydrative cyclization of a β-hydroxy amide, which is typically formed by the coupling of a carboxylic acid with a β-amino alcohol. mdpi.comnih.gov

In this context, the carboxylic acid function of this compound can react with a β-amino alcohol to form the necessary N-(2-hydroxyethyl)amide intermediate. Subsequent acid-promoted dehydrative cyclization forges the oxazoline ring. nih.gov The azide group on the resulting phenyl-substituted oxazoline remains intact, serving as a functional handle for further modifications. For instance, the synthesis of azido-functionalized 2-oxazoline monomers has been developed for creating reactive polymers and graft copolymers, demonstrating the compatibility of the azide group with oxazoline chemistry. goettingen-research-online.de This allows the oxazoline-containing molecule to be incorporated into larger structures or bioconjugated via click chemistry, highlighting the role of this compound as an intermediate in creating complex, functionalized heterocyclic systems.

No relevant research findings directly linking this compound to the synthesis of spirocyclic compounds were identified in the provided search results. Methodologies for spirocycle synthesis often involve cycloaddition reactions or intramolecular cyclizations, but specific examples employing this compound could not be located. nih.govresearchgate.net

This compound and its analogs are key building blocks in diversity-oriented synthesis (DOS), a strategy aimed at creating collections of structurally diverse small molecules for biological screening. These compounds are particularly useful in the "build/couple/pair" (B/C/P) approach for generating libraries of macrocyclic peptidomimetics, which are structures of significant interest in drug discovery.

In this strategy, the synthesis begins with a "build" phase to create two types of chiral building blocks: "azido-amine" building blocks, derived from α-azido acids like (S)-2-azido-3-phenylpropanoic acid, and "alkyne-acid" building blocks. In the "couple" phase, these units are linked via standard amide bond formation to produce a range of linear tripeptide precursors, which introduces stereochemical diversity.

The final "pair" phase generates scaffold diversity through intramolecular cyclization reactions. A crucial step is the 1,3-dipolar cycloaddition between the azide and alkyne groups to form the macrocyclic ring. This reaction can be catalyzed by either copper to yield 1,4-disubstituted triazoles or ruthenium to yield 1,5-disubstituted triazoles, providing a point of scaffold diversification. This robust and flexible methodology, reliant on α-azido acid building blocks, enables the efficient creation of libraries of complex macrocycles that occupy underrepresented areas of chemical space.

Table 1: Building Blocks in Diversity-Oriented Synthesis of Macrocycles

| Building Block Type | Key Functional Groups | Example Compound | Role in Synthesis |

|---|---|---|---|

| Azido-Amine | Azide, Amine | Derivative of (S)-2-azido-3-phenylpropanoic acid | Provides azide for cyclization and amine for peptide coupling. |

| Alkyne-Acid | Alkyne, Carboxylic Acid | Boc-L-Lys(N-4-pentynoic acid)-OH | Provides alkyne for cyclization and acid for peptide coupling. |

Reagent in Chemical Coupling and Ligand Synthesis

In the specialized field of peptide synthesis, this compound and other α-azido acids are highly effective reagents. They are used as building blocks in solid-phase peptide synthesis (SPPS), where the azide group functions as an efficient protecting group for the α-amino functionality. wikipedia.orgnih.gov This approach is particularly advantageous for the synthesis of complex peptides, such as branched or cyclic structures. rsc.orgwikipedia.org

The azide group is stable towards common Fmoc-deprotection conditions (e.g., piperidine (B6355638) treatment) and other reagents, allowing for its seamless integration into established SPPS protocols. wikipedia.org Compared to traditional urethane-based protecting groups (like Boc or Fmoc), the azide group is significantly less bulky. rsc.orgwikipedia.org This steric advantage facilitates more effective coupling reactions, especially in cases involving hindered amino acids where standard methods may result in low yields. rsc.org Once the peptide backbone is assembled, the α-azido group can be cleanly and selectively reduced to a primary amine under mild conditions, enabling further elongation or modification at that site. wikipedia.org

The use of α-azido acids allows for high activation of the carboxyl group, for instance as an acid chloride, without causing significant racemization or byproduct formation. nih.gov This combination of stability, reactivity, and steric efficiency makes α-azido acids like this compound powerful tools for chemical modification and the construction of challenging peptide sequences. rsc.orgnih.gov

Table 2: Advantages of α-Azido Acids in Peptide Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Orthogonal Protecting Group | The azide is stable to many standard SPPS conditions, including Fmoc deprotection, allowing for selective removal. | wikipedia.org |

| Reduced Steric Hindrance | The small size of the azide group leads to more efficient coupling in sterically demanding reactions compared to bulky urethane (B1682113) groups. | rsc.orgwikipedia.org |

| High Activation Potential | Allows for strong activation of the carboxyl group (e.g., as acid chloride) with minimal risk of racemization. | nih.gov |

| Versatility | Ideal for synthesizing complex structures like branched and cyclic peptides due to the ease of selective deprotection. | rsc.orgwikipedia.org |

Utilization in Functionalization of Nucleic Acid Molecular Machines via Chemical Methods

The functionalization of nucleic acid molecular machines, which are complex nanostructures built from DNA or RNA, is crucial for their application in fields like biosensing and targeted therapy. researchgate.net Chemical methods for modification offer precise control over the introduction of new functionalities. A primary strategy involves the use of bioorthogonal chemistry, where reactions occur efficiently in biological environments without interfering with native biochemical processes. nih.gov

The azido (B1232118) group, such as the one present in this compound, is a key functional handle for these modifications. It is particularly useful in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. mdpi.com This reaction allows for the covalent attachment of azide-bearing molecules to oligonucleotides that have been presynthesized with an alkyne group. mdpi.com

While direct studies detailing the use of this compound for this purpose are not prominent, its structure is well-suited for such applications. The general methodology involves:

Presynthesis Modification : Incorporating an alkyne-modified nucleotide into a DNA or RNA strand during solid-phase synthesis.

Postsynthesis Conjugation : Reacting the alkyne-functionalized nucleic acid machine with an azide-containing molecule like this compound. This step attaches the phenylacetic acid moiety to the nucleic acid structure.

This approach allows for the site-specific introduction of the phenylacetic acid group, which could confer new properties to the molecular machine, such as altered hydrophobicity, potential for new binding interactions, or the ability to carry other molecular cargo. The modification of the sugar moiety at the 2' position with groups including azido (-N₃) is a common method for enhancing the in vivo stability and functional capabilities of oligonucleotides. mdpi.com

Incorporation into Coordination Polymers and Metal Complexes for Structural Studies

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks. nih.gov The structure and properties of these polymers are highly dependent on the coordination geometry of the metal and the nature of the organic linker. Both azido groups and carboxylic acids are well-established functional groups for coordinating with metal centers.

The azido ligand (N₃⁻) is known for its versatility, capable of bridging multiple metal centers in various coordination modes, which has been a subject of intense research due to its impact on the magnetic properties of the resulting complexes. nih.govacs.org Similarly, the carboxylate group from acids like phenylacetic acid can coordinate to metals in unidentate, bidentate, or bridging fashions. jchps.com For instance, a copper(II) complex has been synthesized incorporating both phenylacetic acid and azide as separate ligands, demonstrating their compatibility in metal coordination spheres. jchps.com

This compound is a bifunctional ligand containing both of these critical coordinating groups. This dual functionality makes it a promising candidate for constructing novel coordination polymers.

Carboxylate Group : The oxygen atoms of the deprotonated carboxylate group can bind to metal ions.

Azido Group : The nitrogen atoms of the azido group can simultaneously coordinate to adjacent metal centers, acting as a bridge.

This ability to link metal ions through two different functional moieties could lead to the formation of complex and robust network structures with unique topologies. The incorporation of this compound as a single linker molecule offers a pathway to new metal-organic materials whose structural and physical properties can be fine-tuned. nih.gov

Contributions to Chiral Synthesis Methodologies

The development of methods to control stereochemistry is a central goal of modern organic synthesis. This compound and related azido-containing compounds contribute significantly to this field, particularly in the synthesis of chiral molecules and stereodefined derivatives.

Strategies for Asymmetric Synthesis Utilizing this compound

Asymmetric synthesis refers to chemical reactions that produce stereoisomeric products in unequal amounts. uwindsor.ca While specific examples detailing the use of this compound as a chiral auxiliary are not widely documented, the principles of asymmetric synthesis can be applied to generate this compound in an enantiomerically pure form. Key strategies include the use of chiral catalysts or auxiliaries that control the stereochemical outcome of a reaction. For instance, a reaction could be designed where an achiral precursor is converted to chiral this compound under the influence of a chiral catalyst, which biases the formation of one enantiomer over the other. uwindsor.ca Once obtained in a stereodefined form, chiral α-azido acids become valuable building blocks for synthesizing more complex molecules, such as non-natural amino acids and peptide mimetics.

Chemoenzymatic Routes for Stereodefined Derivatives

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to produce complex molecules. This approach is particularly effective for generating stereodefined compounds. A relevant strategy involves the enzymatic kinetic resolution of a racemic mixture. For example, a chemoenzymatic route has been developed for stereodefined 2-(azidophenyl)oxazolines. nih.gov In this process, a racemic azido acetate (B1210297) derivative is subjected to enantioselective hydrolysis using an enzyme, such as pig liver esterase (PLE). The enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. This yields a non-racemic mixture of a chiral azido alcohol and the unreacted azido acetate, which can be separated. nih.gov The resulting enantiomerically enriched azido alcohol then serves as a key intermediate for subsequent chemical transformations, like a Staudinger/aza-Wittig cyclization, to form the final stereodefined product. nih.gov This methodology, which leverages an enzymatic step under mild, aqueous conditions, demonstrates a powerful and "green" approach to accessing chiral azido-containing building blocks that could be adapted for derivatives of this compound. nih.gov

Stereoselective Glycosylation Applications of Azido-Deoxy Sugars

The synthesis of oligosaccharides with precise stereochemistry is a significant challenge in carbohydrate chemistry. 2-Azido-2-deoxy sugars are vital building blocks for creating 2-amino-2-deoxy glycosides, which are components of many biologically important molecules. nih.gov The azido group at the C2 position is an effective non-participating group, meaning it does not directly influence the stereochemical outcome at the anomeric center (C1), making the stereoselective formation of 1,2-cis glycosidic linkages particularly difficult. nih.gov To overcome this, several advanced glycosylation methodologies have been developed.

Key research findings include:

Gold-Catalyzed SN2 Glycosylation : A highly stereoselective method uses 2-azido-2-deoxyglycosyl donors with a specially designed leaving group containing an amide. Upon activation with a gold catalyst, the amide group directs the incoming alcohol (acceptor) via hydrogen bonding, leading to a stereospecific SN2 reaction. This strategy allows for the efficient and highly selective construction of both 1,2-cis and 1,2-trans glycosidic linkages. nih.govchinesechemsoc.org

Intermediate Sulfonium (B1226848) Ions : Glycosylations using 2-azido-2-deoxy-glucosyl trichloroacetimidate (B1259523) donors can be directed to form 1,2-cis (α) linkages with high selectivity. When the reaction is performed in the presence of a thioether like thiophene, an intermediate anomeric sulfonium ion is formed. The stereochemistry of this intermediate directs the nucleophilic attack of the acceptor to yield the axial (α) glycoside. nih.gov

Remote Protecting Group Participation : The choice of protecting groups on the sugar donor can have a profound effect on stereoselectivity. It has been shown that a picoloyl group at the C-3 position of a 2-azido-2-deoxy mannosyl thioglycoside donor can direct the exclusive formation of β-mannosides (1,2-cis). This is achieved through a hydrogen-bond tethering mechanism where the protecting group guides the acceptor to the correct face of the molecule. researchgate.net Similarly, the strategic placement of acetyl groups can have a position-dependent stereo-directing effect. rsc.org

These advanced strategies provide chemists with powerful tools to control the stereochemical outcome of glycosylation reactions involving challenging 2-azido-2-deoxy sugar donors.

Interactive Data Table: Strategies for Stereoselective Glycosylation of 2-Azido-2-Deoxy Sugars

| Glycosyl Donor Type | Catalyst / Promoter | Key Strategy | Predominant Stereoselectivity | Reference |

| 2-Azido-2-deoxyglucosyl/galactosyl 1-naphthoate | Gold(I) catalyst | Directing-group assisted SN2 reaction | High selectivity for 1,2-cis (α) products | nih.govchinesechemsoc.org |

| 2-Azido-2-deoxy-glucosyl trichloroacetimidate | TMSOTf, Thiophene | Intermediate sulfonium ion formation | Excellent selectivity for 1,2-cis (α) products | nih.gov |

| 2-Azido-2-deoxy mannosyl thioglycoside | NIS / TfOH | Remote participation of C-3 picoloyl group | Exclusive formation of 1,2-cis (β) products | researchgate.net |

| Tolyl 2-azido-2-deoxy-thio-glucoside | NIS / TfOH | Position-dependent effect of acetyl protecting groups | Varies based on protecting group pattern | rsc.org |

Analytical and Computational Approaches in the Study of 2 Azido 2 Phenylacetic Acid

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are fundamental in the elucidation of the molecular structure of 2-Azido-2-phenylacetic acid by providing detailed information about its atomic composition and bonding.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and for monitoring the progress of its synthesis.

In the ¹H NMR spectrum of a related compound, phenylacetic acid, the methylene (B1212753) protons (CH₂) typically appear as a singlet, while the aromatic protons of the phenyl group exhibit multiplets. chegg.com The carboxylic acid proton is often observed as a broad singlet. For this compound, the introduction of the azido (B1232118) group at the alpha-position would shift the resonance of the alpha-proton.

Similarly, the ¹³C NMR spectrum of phenylacetic acid shows distinct signals for the carboxyl carbon, the methylene carbon, and the carbons of the phenyl ring. chemicalbook.com The substitution with an azide (B81097) group would influence the chemical shift of the alpha-carbon, providing a clear diagnostic peak for the presence of the azido functional group.

Interactive Data Table: Expected NMR Chemical Shifts for Phenylacetic Acid Derivatives

| Atom | Phenylacetic Acid (¹H NMR) | Phenylacetic Acid (¹³C NMR) | Expected Shift in this compound |

| Carboxylic Acid Proton | Broad singlet | - | Similar broad singlet |

| Alpha-Proton(s) | Singlet | ~41 ppm | Significant downfield shift |

| Aromatic Protons | Multiplet | ~127-134 ppm | Minor shifts |

| Carboxyl Carbon | ~178 ppm | ~178 ppm | Minor shift |

| Alpha-Carbon | ~41 ppm | ~41 ppm | Significant downfield shift |

| Aromatic Carbons | ~127-134 ppm | ~127-134 ppm | Minor shifts |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. utdallas.edu The azide (N₃) group exhibits a characteristic strong and sharp absorption band, which is a key diagnostic feature.

The presence of the carboxylic acid is confirmed by a broad O-H stretching band and a strong C=O (carbonyl) stretching band. The aromatic phenyl group also gives rise to characteristic C-H and C=C stretching and bending vibrations. vscht.czlibretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric stretch | ~2100 | Strong, Sharp |

| Carboxylic Acid (O-H) | Stretch | 3300-2500 | Broad, Strong |

| Carbonyl (C=O) | Stretch | ~1700 | Strong |

| Aromatic (C-H) | Stretch | 3100-3000 | Medium |

| Aromatic (C=C) | Stretch | 1600-1450 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation patterns of this compound. utdallas.edu The molecular ion peak in the mass spectrum confirms the compound's molecular weight.

Under electron impact ionization, aryl azides often undergo fragmentation with the loss of a nitrogen molecule (N₂). researchgate.net The fragmentation pattern of this compound would likely show an initial loss of N₂, followed by further fragmentation of the resulting radical cation. This can include the loss of the carboxylic acid group (COOH) or other characteristic fragments from the phenylacetic acid backbone. libretexts.org Atmospheric pressure chemical ionization (APCI) is another mass spectrometry technique that can be used for the analysis of low molecular weight compounds. bris.ac.uk

Advanced Structural Elucidation Techniques

Beyond standard spectroscopic methods, advanced techniques provide a more detailed and definitive picture of the structure and purity of this compound.

X-ray Crystallography for Solid-State Structural Determination

For a related compound, a triple-bridged azido-Cu(II) chain compound with a phenylacetic acid coligand, single-crystal X-ray diffraction analysis revealed detailed structural parameters, including intramolecular and intermolecular interactions. rsc.org A similar analysis of this compound would provide definitive proof of its structure and insights into its packing in the crystal lattice. The solid-state characterization can also be carried out using X-ray powder diffraction. semanticscholar.org

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful method for both purifying the compound and determining its purity with high accuracy. nih.gov A suitable reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile, would be effective for analyzing this compound, similar to methods used for phenylacetic acid.

Thin-Layer Chromatography (TLC) provides a rapid and convenient method for monitoring the progress of reactions and for preliminary purity assessment. By spotting the reaction mixture or the purified product on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, the product, and any impurities can be visualized, often under UV light.

Computational Chemistry Studies

Computational chemistry serves as a powerful tool in the modern analysis of molecular structures and reactivities, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, which possesses both a reactive azide group and a chiral center, computational studies are invaluable for understanding its electronic properties, reaction pathways, and stereochemical behavior. These theoretical approaches allow for the detailed examination of transient species and the prediction of chemical outcomes, guiding further experimental work.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, providing a deep understanding of a molecule's stability and reactivity.

The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a smaller gap generally suggests higher reactivity. mdpi.com

From these orbital energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing its reactivity to that of similar compounds, such as halogenated phenylacetic acids. niscpr.res.innih.gov

Key Reactivity Descriptors Calculated via DFT:

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |

| Electronegativity (χ) | -μ | Describes the power of an atom to attract electrons. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table presents conceptual DFT descriptors used to analyze molecular reactivity.

By applying these calculations to this compound, researchers can map its molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, thereby predicting sites for nucleophilic and electrophilic attack.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for elucidating the complex mechanisms of chemical reactions. For this compound, this includes studying its decomposition, cycloaddition reactions, or its role in peptide synthesis. DFT calculations are employed to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. It represents the point of no return from which a reaction must proceed to form products. mit.edu The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), determines the reaction rate. Computational models can calculate these barriers with high accuracy, allowing for the comparison of different possible reaction pathways. mdpi.com

For instance, in the 1,3-dipolar cycloaddition reactions characteristic of azides, DFT can be used to predict both site- and regio-selectivity by comparing the activation energies of the various possible transition states. mdpi.com This analysis reveals why certain products are formed preferentially over others.

Example of Calculated Activation Energies for Competing Reaction Pathways:

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

| Pathway A (Major Product) | 0.0 | 15.2 | 15.2 |

| Pathway B (Minor Product) | 0.0 | 17.8 | 17.8 |

This interactive table illustrates how computational modeling can distinguish between different reaction mechanisms by calculating their respective activation energies. A lower activation energy indicates a more favorable reaction pathway.

These models provide a dynamic view of the reaction, revealing the precise geometric changes and bond-forming/breaking processes that occur in fractions of a second.

Investigation of Stereochemical Outcomes through Computational Models

The presence of a chiral center at the alpha-carbon of this compound means that its reactions can yield stereoisomeric products. Predicting and explaining the stereochemical outcome of these reactions is a significant challenge that computational models are well-suited to address.

By constructing detailed 3D models of the reaction transition states, chemists can analyze the non-covalent interactions (such as steric hindrance and hydrogen bonding) that dictate which stereoisomer is formed preferentially. DFT calculations can quantify the energy differences between diastereomeric transition states, which often differ by only a few kilocalories per mole. mdpi.com

For example, in a reaction involving a chiral catalyst, computational models can simulate the interaction between the catalyst and this compound. The model would calculate the energies of the transition states leading to the (R) and (S) products. A lower transition state energy for one path would predict it to be the major product, allowing for the calculation of the theoretical enantiomeric excess (ee). These predictions can then be used to guide the selection of the optimal catalyst and reaction conditions to achieve high stereoselectivity. mdpi.com

Computational Prediction of Stereoselectivity:

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio | Predicted Enantiomeric Excess (% ee) |

| TS leading to R-product | 0.0 | 95 | 90% |

| TS leading to S-product | 1.8 | 5 |

This interactive table demonstrates the use of computational models to predict stereochemical outcomes. The energy difference between the two transition states is used to calculate the expected ratio of enantiomeric products.

Such computational investigations are crucial for designing synthetic routes that produce a single desired stereoisomer, which is of paramount importance in fields like medicinal chemistry and materials science.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 2-azido-2-phenylacetic acid is crucial for its broader application. Current strategies often involve the nucleophilic substitution of an α-halo-phenylacetic acid precursor with an azide (B81097) salt. Future efforts are expected to focus on more sustainable and efficient approaches.

Catalytic Enantioselective Methods: A significant area of development will be the establishment of catalytic enantioselective methods for the direct synthesis of chiral this compound. This could involve transition-metal catalysis or organocatalysis to achieve high enantioselectivity, avoiding the need for chiral resolution of a racemic mixture. Iron-catalyzed alkylazidation of dehydroamino acids has been demonstrated for the synthesis of α-azido amino esters, offering a potential pathway to enantiomerically enriched α-azido acids. nih.gov

Green Chemistry Approaches: In line with the principles of green chemistry, future synthetic routes will likely aim to minimize hazardous reagents and waste. mdpi.com This could include the use of less toxic azide sources and the development of solvent-free or aqueous reaction conditions. For instance, altering the alcohol reactant in the synthesis of sodium azide has been shown to create a safer, greener, and faster process. rsc.org Biocatalytic approaches, using enzymes to catalyze the azidation step, represent a promising avenue for highly selective and environmentally benign syntheses. nih.govresearchgate.netwiley.com

Photocatalysis: The use of visible-light photocatalysis offers a mild and efficient method for the formation of C-N bonds. rsc.orgsemanticscholar.org The development of a photocatalytic method for the direct azidation of a phenylacetic acid derivative could provide a novel and sustainable route to the target compound.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Enantioselective Azidation | Direct access to enantiomerically pure products, high atom economy. | Catalyst design and optimization, control of side reactions. |

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net | Enzyme discovery and engineering, substrate scope limitations. |

| Photocatalytic Azidation | Use of visible light as a renewable energy source, mild reaction conditions. rsc.orgsemanticscholar.org | Development of suitable photocatalysts, control of regioselectivity. |

| Flow Chemistry Synthesis | Enhanced safety in handling azides, improved reaction control, potential for scalability. nih.govgoflow.atmaynoothuniversity.ieresearchgate.net | Optimization of flow parameters, reactor design. |

Exploration of Undiscovered Reactivity Profiles

The azide and carboxylic acid functionalities of this compound offer a rich platform for exploring novel chemical transformations.

Domino and Cycloaddition Reactions: The azide group can participate in various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govglenresearch.com Future research could explore catalyst-free, strain-promoted azide-alkyne cycloadditions (SPAAC) with derivatives of this compound for applications in biological systems where copper toxicity is a concern. iris-biotech.deyoutube.com Furthermore, the thermal or photochemical decomposition of the azide can lead to a highly reactive nitrene intermediate, which could be trapped in intramolecular or intermolecular reactions to generate complex heterocyclic structures. The reaction of α-azidochalcones with carboxylic acids to form α-amido-1,3-diketones via a 2H-azirine intermediate suggests that this compound could undergo similar transformations. nih.govkohan.com.tw

Ring-Opening of Azirine Intermediates: The thermolysis or photolysis of α-azido carbonyl compounds can lead to the formation of strained 2H-azirine intermediates. nih.govresearchgate.net The subsequent ring-opening of these intermediates with various nucleophiles can provide access to a diverse range of nitrogen-containing heterocycles. nih.govrsc.orgrsc.org Investigating the reactivity of the 2H-azirine derived from this compound with different nucleophiles could unlock new synthetic pathways.

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These derivatives can then be used in a wide range of subsequent reactions, further expanding the synthetic utility of the core molecule.

| Reaction Type | Potential Products | Key Research Questions |

| [3+2] Cycloadditions (Click Chemistry) | Triazole-containing compounds, bioconjugates, functional polymers. nih.gov | Optimization of reaction conditions for derivatives of this compound, exploration of catalyst-free methods. iris-biotech.de |

| Nitrene Insertions | Nitrogen-containing heterocycles, complex amines. | Control of selectivity in intramolecular vs. intermolecular reactions, exploration of catalytic nitrene transfer reactions. |

| Azirine Ring-Opening Reactions | Substituted heterocycles (e.g., oxazoles, imidazoles), functionalized amino acid derivatives. nih.govrsc.orgrsc.org | Investigation of regioselectivity with different nucleophiles, development of stereoselective ring-opening reactions. |

Expansion of Applications in Materials Science and Chemical Tool Development

The unique bifunctional nature of this compound makes it an attractive candidate for applications in materials science and for the development of novel chemical tools.

Polymer Synthesis and Modification: The azide group can be utilized for the post-polymerization modification of polymers via click chemistry, allowing for the introduction of phenylacetic acid moieties onto a polymer backbone. This could be used to create functional polymers with tailored properties for applications in drug delivery or biomaterials. Additionally, this compound itself could serve as a monomer in the synthesis of novel biobased polyesters. rsc.org

Surface Functionalization: The azide group can be used to functionalize surfaces through click chemistry, enabling the immobilization of the phenylacetic acid moiety onto various substrates. This could be employed to create surfaces with specific biological or chemical properties, for example, in the development of biosensors or biocompatible coatings.

Bioconjugation and Chemical Probe Development: The azide functionality allows for the facile conjugation of this compound to biomolecules such as proteins, peptides, and nucleic acids via click chemistry. tcichemicals.comlumiprobe.comtcichemicals.com This opens up possibilities for its use as a chemical probe to study biological processes or as a building block for the synthesis of targeted therapeutics. The phenylacetic acid core could mimic natural amino acids, making it a valuable tool in chemical biology.

Advanced Stereochemical Control in Derivatization and Applications

The chiral nature of this compound is a key feature that can be exploited in the synthesis of stereochemically defined molecules.

Asymmetric Synthesis of Amino Acids: The reduction of the azide group to an amine provides a direct route to α-amino acids. The development of stereoselective reduction methods would allow for the synthesis of enantiomerically pure α-phenylglycine derivatives, which are important building blocks in medicinal chemistry. Biocatalytic methods have shown great promise for the asymmetric synthesis of chiral amino acids. nih.govresearchgate.netwiley.com

Chiral Auxiliaries and Catalysts: Enantiomerically pure this compound could potentially be used as a chiral auxiliary or ligand in asymmetric catalysis. The combination of the carboxylic acid and the azide group provides multiple points for coordination to a metal center, which could be exploited in the design of novel chiral catalysts.

Stereospecific Derivatization: The development of stereospecific reactions at the stereocenter of this compound would allow for the synthesis of a wide range of enantiomerically pure derivatives. This would be crucial for applications where the precise three-dimensional arrangement of atoms is critical for biological activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound with modern automation technologies holds significant promise for accelerating research and development.

Continuous Flow Synthesis: The synthesis of azides can be hazardous on a large scale due to the potential for explosive decomposition. Continuous flow chemistry offers a safer and more efficient alternative to batch processing by minimizing the reaction volume and allowing for precise control over reaction parameters. nih.govgoflow.atmaynoothuniversity.ieresearchgate.net Implementing a continuous flow process for the synthesis of this compound would enhance safety and facilitate scale-up.

Automated Peptide Synthesis: As a non-natural amino acid precursor, this compound can be incorporated into peptides using automated solid-phase peptide synthesis (SPPS). kohan.com.twamericanpeptidesociety.orgbiotage.compeptide.com The azide group can serve as a handle for subsequent modifications of the peptide, such as cyclization or the attachment of labels or drug molecules via click chemistry. Automated platforms can significantly accelerate the synthesis and screening of peptide libraries containing this unique building block.